molecular formula C27H31N3O7S B15034816 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15034816
M. Wt: 541.6 g/mol
InChI Key: NXCHETVKJJFHNF-WJTDDFOZSA-N
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Description

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidinone core, followed by the introduction of the morpholine and sulfonyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H31N3O7S

Molecular Weight

541.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H31N3O7S/c31-25(21-6-8-22(9-7-21)38(34,35)29-14-18-37-19-15-29)23-24(20-4-2-1-3-5-20)30(27(33)26(23)32)11-10-28-12-16-36-17-13-28/h1-9,24,31H,10-19H2/b25-23+

InChI Key

NXCHETVKJJFHNF-WJTDDFOZSA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C2=O)C5=CC=CC=C5

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C2=O)C5=CC=CC=C5

Origin of Product

United States

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